4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3S2/c23-18-10-7-16(13-19(18)24)20-14-31-22(25-20)26-21(28)15-5-8-17(9-6-15)32(29,30)27-11-3-1-2-4-12-27/h5-10,13-14H,1-4,11-12H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSAWAYCOLIPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the dichlorophenyl group, and the attachment of the azepane ring. Common synthetic routes may include:
Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dichlorophenyl Group: This step may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of Azepane Ring: This can be done through nucleophilic substitution reactions using azepane derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide would depend on its specific biological target. Potential mechanisms may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Signaling pathways or metabolic processes that are affected by the compound.
Comparison with Similar Compounds
Research Findings and Implications
- Halogen Bonding: The 3,4-dichlorophenyl group may improve target engagement in enzymes like kinases (e.g., C-abl kinase in ) compared to non-halogenated aryl groups .
- Metabolic Stability : Sulfonyl groups generally resist oxidation better than methyl or chloromethyl substituents, suggesting improved metabolic stability over compounds like 8g .
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound features a unique structure, including an azepane ring, a sulfonamide group, and a thiazole moiety, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The chemical formula for this compound is . This structure is significant in understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 437.53 g/mol |
| Chemical Formula | C19H20Cl2N2O3S |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group may enhance binding affinity to certain proteins, potentially modulating their activity. Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties by inhibiting key biochemical pathways involved in cell proliferation and survival.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains and demonstrated effective inhibition of growth.
Anticancer Potential
Research focusing on the anticancer properties of related compounds suggests that they may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of signaling pathways associated with cell death. In vitro studies have indicated that the compound can inhibit tumor cell proliferation by disrupting cell cycle progression.
Case Studies
- Antimicrobial Efficacy : In a study conducted on various bacterial strains, this compound showed promising results against resistant strains of E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 12 µg/mL.
- Anticancer Activity : A recent study evaluated the effect of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis confirming increased apoptosis rates.
Research Findings
Recent findings highlight the potential of this compound in drug development:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against E. coli and Staphylococcus aureus |
| Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells |
| Mechanism of Action | Modulation of apoptotic pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
